![molecular formula C26H28FNO5S B257847 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide](/img/structure/B257847.png)

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

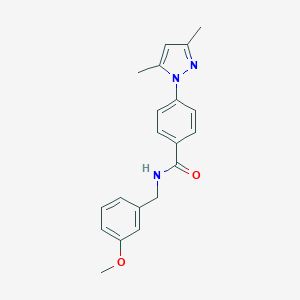

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the disruption of B-cell receptor signaling and the induction of apoptosis in cancer cells. TAK-659 has also been found to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which further enhances its anticancer activity.

Biochemical and Physiological Effects:

TAK-659 has been shown to have potent anticancer activity in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potent anticancer activity, favorable pharmacokinetic profile, and ability to enhance the efficacy of other anticancer drugs. However, TAK-659 also has some limitations for lab experiments, such as its complex synthesis method, which requires expertise in organic chemistry, and its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the development of TAK-659, including the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict its response, and the optimization of its pharmacokinetic properties. TAK-659 may also be combined with other anticancer drugs to enhance its efficacy and overcome drug resistance. Further studies are needed to fully understand the mechanism of action and the potential clinical applications of TAK-659.

Synthesis Methods

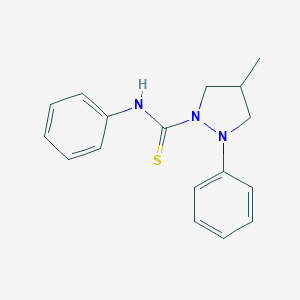

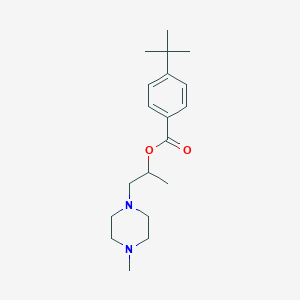

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis starts with the preparation of 4-isobutoxybenzamide, which is then reacted with 5-(4-fluorophenyl)-2-furylmethyl chloride to obtain the intermediate compound. The intermediate compound is then reacted with 1,1-dioxide tetrahydro-3-thienylamine to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, lymphoma, and leukemia. TAK-659 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

properties

Molecular Formula |

C26H28FNO5S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-4-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C26H28FNO5S/c1-18(2)16-32-23-9-5-20(6-10-23)26(29)28(22-13-14-34(30,31)17-22)15-24-11-12-25(33-24)19-3-7-21(27)8-4-19/h3-12,18,22H,13-17H2,1-2H3 |

InChI Key |

ZZDUWCCQKSYWKI-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)

![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)

![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)

![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)

![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)